molecular formula C22H22N8 B10782427 2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole

2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B10782427
M. Wt: 398.5 g/mol
InChI Key: LASWNZRBIPFGHP-UHFFFAOYSA-N
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Description

YM-358, also known as YM358 or YM 358, is an orally active and long-lasting antagonist of the angiotensin type 1 receptor (AT1 receptor). This receptor plays a crucial role in regulating blood pressure and cardiovascular function. By blocking AT1 receptors, YM-358 modulates the renin-angiotensin-aldosterone system, which is involved in blood pressure regulation and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for YM-358 are not widely documented in the literature. research suggests that it can be prepared through specific chemical reactions. Unfortunately, detailed information on the exact synthetic pathways remains limited.

Industrial Production Methods: YM-358 is not commonly produced industrially, likely due to its specialized use in research and pharmacology. Therefore, industrial-scale production methods are scarce.

Chemical Reactions Analysis

Scientific Research Applications

YM-358’s applications extend across scientific disciplines:

    Pharmacology: Researchers explore its potential as an antihypertensive agent.

    Cardiology: Its effects on cardiac function and hypertrophy are of interest.

    Renal Hypertension Models: YM-358 has been evaluated in models of renal hypertension.

    Pathway Modulation: Understanding its molecular targets and signaling pathways is crucial.

Mechanism of Action

YM-358’s primary mechanism of action involves blocking AT1 receptors. By doing so, it interferes with the renin-angiotensin system, ultimately affecting blood pressure, fluid balance, and cardiovascular function.

Comparison with Similar Compounds

While YM-358’s uniqueness lies in its long-lasting antagonistic properties, it shares similarities with other AT1 receptor antagonists. further research is needed to provide a comprehensive comparison.

Properties

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

IUPAC Name

2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C22H22N8/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28)

InChI Key

LASWNZRBIPFGHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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